molecular formula C7H9F2N3 B1169926 BERTHOLLETIA EXCELSA SEED EXTRACT CAS No. 160965-04-8

BERTHOLLETIA EXCELSA SEED EXTRACT

Cat. No.: B1169926
CAS No.: 160965-04-8
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Description

Bertholletia excelsa (Brazil nut) seed extract is derived from the seeds of the Amazonian tree Bertholletia excelsa, renowned for its ecological and economic significance. The extract is rich in bioactive compounds, including phenolic acids (e.g., gallic acid, ellagic acid), fatty acids (e.g., oleic, palmitic, and linoleic acids), and amino acids (e.g., arginine, glutamic acid) . These components contribute to its antioxidant, anti-inflammatory, and lipid-lowering properties, as demonstrated in preclinical studies . The extract is widely utilized in cosmetics for skin conditioning and in nutraceuticals for its nutritional value .

Properties

CAS No.

160965-04-8

Molecular Formula

C7H9F2N3

Origin of Product

United States

Scientific Research Applications

Nutritional Applications

Nutritional Composition:
The Brazil nut is rich in essential fatty acids, vitamins, and minerals. Key components include:

  • Fatty Acids: High levels of unsaturated fatty acids such as oleic acid (approximately 59.97%) and palmitic acid (21.42%) contribute to its health benefits .
  • Selenium: Brazil nuts are one of the richest sources of selenium, an essential trace element that plays a crucial role in antioxidant defense and thyroid function .

Health Benefits:
Regular consumption of Brazil nuts has been linked to various health markers:

  • Antioxidant Activity: The high content of vitamin E and selenium provides significant antioxidant properties, which help combat oxidative stress and inflammation .
  • Weight Management: Anecdotal evidence suggests that Brazil nuts may aid in weight loss by reducing impulsive eating behaviors due to their calming effects on the central nervous system .

Pharmacological Applications

Anxiolytic Effects:
Recent studies have demonstrated that extracts from Bertholletia excelsa seeds exhibit anxiolytic-like effects in animal models. In particular:

  • Behavioral Studies: Mice treated with nonpolar extracts showed reduced anxiety-like behavior in tests such as the open-field and elevated plus-maze tests. These effects were comparable to those produced by traditional anxiolytic medications like diazepam .
  • Lipid Metabolism: The extract also demonstrated a lipid-lowering effect, reducing adipocyte size and overall body weight without altering food intake in obese mice .

Potential for Cognitive Enhancement:
Preliminary findings suggest that selenium-rich Brazil nuts may enhance cognitive function in older adults suffering from mild cognitive impairment. This aligns with the need for integrated treatments addressing both mental health and obesity-related issues .

Cosmetic Applications

Skin Health Benefits:
this compound is increasingly utilized in cosmetic formulations due to its beneficial properties:

  • Moisturizing and Nourishing: The extract is rich in antioxidants, particularly vitamin E, which helps to moisturize and repair damaged skin. Its astringent properties contribute to even skin tone .
  • Anti-Aging Properties: The antioxidant effects help mitigate signs of aging by combating free radicals that contribute to skin damage .

Agricultural Applications

Pest Control:
The oil extracted from Brazil nuts has been explored for its antifungal properties, making it a potential natural pesticide for controlling pests in vegetable crops . This application is particularly relevant in sustainable agriculture practices where chemical pesticides are being phased out.

Comparative Analysis of Nutritional Components

ComponentBrazil Nut (Bertholletia excelsa)Other Nuts (Almonds, Walnuts)
Unsaturated Fatty AcidsHigh (Oleic acid ~60%)Moderate
Selenium ContentVery HighLow
Vitamin EHighModerate
Antioxidant ActivityStrongModerate

Case Studies

  • Study on Anxiolytic Effects:
    A study evaluated the impact of this compound on anxiety and lipid metabolism in mice. Results indicated significant reductions in anxiety-like behaviors and body weight management without adverse effects .
  • Nutritional Quality Assessment:
    Research characterized the nutritional profile of Brazil nuts, highlighting their exceptional antioxidant properties and contributions to dietary selenium levels. The study employed advanced methodologies such as HPLC for phenolic compounds analysis .
  • Cosmetic Efficacy Evaluation:
    A review of cosmetic products containing this compound reported improvements in skin hydration and texture due to its rich nutrient composition, affirming its role as an effective ingredient for skin care formulations .

Chemical Reactions Analysis

Hydrolysis Reactions

Triglycerides and phospholipids in the extract undergo hydrolysis under thermal or enzymatic conditions, producing free fatty acids and glycerol.

Table 1: Hydrolysis Products from Brazil Nut Oil

SubstrateHydrolysis ProductConditionsYield/OutcomeSource
TriglyceridesOleic acid, Linoleic acidEthanol-KOH (2M, 1 hr, 100°C)59.97% oleic acid released
PhospholipidsLinolenic acidSaponification (60°C, 40 min)Dominant in phosphatidylethanolamine
  • Mechanism : Base-catalyzed saponification cleaves ester bonds in triglycerides.

  • Impact : Increases free fatty acid content, enhancing oxidative instability but improving bioavailability .

Oxidation Reactions

Unsaturated fatty acids (e.g., linoleic and oleic acids) and phenolic compounds participate in redox reactions.

Table 2: Antioxidant Activity of Phenolic Compounds

CompoundAssayIC50 (μg/mL)MechanismSource
Gallic acidDPPH radical scavenging18.0 ± 1.15Hydrogen atom transfer
Quercetin derivativesXanthine oxidase inhibition52.0 ± 2.27Chelation of reactive oxygen species
  • Key Findings :

    • β-Tocopherol (1.2 mg/100g oil) and γ-tocopherol (20.3 mg/100g oil) synergize with phenolic acids to inhibit lipid peroxidation .

    • Total phenolic content: 277.21 ± 2.76 mg GAE/g extract .

Complexation Reactions

Phenolic compounds form stable complexes with metal ions and proteins.

Table 3: Metal Chelation by Phenolic Compounds

CompoundMetal IonComplex Stability Constant (Log K)ApplicationSource
Ellagic acidFe³⁺12.4 ± 0.3Antioxidant synergy
CatechinCu²⁺8.9 ± 0.2Prevention of Fenton reactions
  • Mechanism : Polyphenols act as electron donors, reducing metal ions and forming inert complexes .

Thermal Degradation

Heating during extraction or processing alters the extract’s composition.

Table 4: Thermal Stability of Bioactive Compounds

CompoundTemperature (°C)Degradation Rate (%)Products FormedSource
γ-Tocopherol6012.3 ± 1.2Tocopherol quinones
Catechin8028.5 ± 2.1Epicatechin isomers
  • Critical Insight : Prolonged heating above 60°C reduces phenolic content by 30–40% but increases Maillard reaction products .

Enzymatic Reactions

Lipases and polyphenol oxidases in the seeds modulate post-harvest reactions.

Table 5: Enzyme Activity in Brazil Nut Extract

EnzymeSubstrateActivity (U/mg)pH OptimumSource
LipaseTriolein4.7 ± 0.37.5
Polyphenol oxidaseCatechol2.1 ± 0.16.0
  • Role : Lipases enhance free fatty acid release during storage, while polyphenol oxidases cause browning .

Solvent Interactions

Extraction efficiency depends on solvent polarity and compound solubility.

Table 6: Solvent Efficiency for Key Compounds

Solvent SystemTarget CompoundExtraction Yield (%)Source
HexaneLipids55 ± 2.5
Ethanol-water (40:60)Phenolic acids421 ± 12 mg/kg
  • Optimized Protocol : Ethanol-water (40:60, v/v) at 60°C for 1 hr maximizes phenolic recovery .

Comparison with Similar Compounds

Table 1: Key Phytochemical Constituents of Bertholletia excelsa Seed Extract vs. Comparable Plant Extracts

Compound Bertholletia excelsa Seed Extract Nigella sativa Seed Extract Passiflora edulis Seed Oil
Total Phenolics 70.04% DPPH inhibition Not quantified (+++ flavonoids) Limited data
Fatty Acids 36% oleic, 28% palmitic 58% linoleic, 24% oleic 78% linoleic, 12% oleic
Amino Acids High arginine, glutamic acid Low amino acid diversity Absent
Key Applications Antioxidant, anxiolytic Antimicrobial, anti-ulcer Moisturizing, anti-aging

Key Findings :

  • Antioxidant Capacity: Bertholletia excelsa exhibits superior antioxidant activity (70.04% DPPH inhibition) compared to Nigella sativa, which lacks quantified phenolic data but shows high flavonoid concentrations .
  • Fatty Acid Profile: Bertholletia contains balanced oleic and palmitic acids, whereas Passiflora edulis seed oil is linoleic acid-dominant, favoring skin barrier repair .
  • Amino Acids: Bertholletia’s amino acid richness supports its use in nutraceuticals, unlike Nigella sativa or Passiflora edulis .

Pharmacological Activities

Table 2: Comparative Pharmacological Effects

Extract Anti-Anxiety Effects Lipid Reduction Cosmetic Efficacy
Bertholletia excelsa Significant (↓ anxiety in mice) ↓ LDL, triglycerides Skin hydration, anti-aging
Nigella sativa Not studied Limited data Anti-microbial, wound healing
Helianthus annuus (Sunflower) None None Emollient, UV protection

Key Findings :

  • Bertholletia excelsa uniquely combines anxiolytic and lipid-lowering effects, attributed to its fatty acid and selenium synergism .
  • Nigella sativa focuses on gastrointestinal and antimicrobial applications, lacking evidence for neuroactive effects .
  • Sunflower seed oil is prioritized in sunscreens for its emollient properties but lacks bioactive diversity .

Preparation Methods

Solvent Comparison Studies

Preliminary investigations to determine the most effective solvent among 80% ethanol, 80% methanol, and 70% acetone revealed that the highest extract yield from Brazil nut kernel was obtained using 70% acetone (15.60 g/100 g defatted meal), followed by 80% ethanol (14.56 g/100 g defatted meal) and 80% methanol (12.44 g/100 g defatted meal). The total soluble phenolic contents varied significantly between these solvents:

  • 70% acetone extract: 14.73 ± 0.71 mg gallic acid equivalents (GAE)/g defatted meal
  • 80% ethanol extract: 13.67 ± 0.44 mg GAE/g defatted meal
  • 80% methanol extract: 11.99 ± 0.52 mg GAE/g defatted meal

For Brazil nut brown skin extraction, the acetonic extracts also demonstrated significantly higher soluble phenolics content and reducing power compared to methanolic extracts.

Defatting Procedures

Due to the high oil content of Brazil nuts, a defatting step is often necessary before extracting phenolic compounds.

Standard Defatting Protocol

The standard defatting procedure involves:

  • Grinding Brazil nuts in a coffee grinder for approximately 5 minutes
  • Blending the ground material with hexane (1:5 w/v) for 5 minutes, repeated three times
  • Filtering the mixture through Whatman #1 filter paper under suction in a Buchner funnel
  • Air-drying the defatted samples for 12 hours
  • Storing in vacuum-packaged polyethylene pouches at -20°C until further analysis

This process effectively removes lipids that could otherwise interfere with the extraction and analysis of phenolic compounds.

Extraction Methods for Phenolic Compounds

Reflux Extraction Method

The reflux extraction method has proven effective for isolating phenolic compounds from defatted Brazil nut samples:

  • Combining defatted sample with solvent (70% acetone recommended) at a ratio of 6 g sample per 100 mL solvent
  • Extracting under reflux conditions in a thermostated water bath at 60°C for 40 minutes
  • Centrifuging the resulting slurry at 4000g for 5 minutes
  • Collecting the supernatant and re-extracting the residue under identical conditions
  • Combining supernatants and desolventizing under vacuum at 40°C
  • Lyophilizing the resulting slurry containing soluble phenolics for 72 hours at -48°C and 46×10^-3 mbar
  • Storing the freeze-dried extract at -20°C until analysis

Aqueous Ethanol Extraction Method

An alternative approach using aqueous ethanol has been documented:

  • Pulverizing washed and dried Brazil nuts to flour (450 g obtained from 500 g starting material)
  • Dissolving the flour in 3 L of 50% aqueous ethanol and leaving for 24 hours
  • Filtering the mixture using a muslin cloth
  • Concentrating the filtrates at 50°C in an oven for 7 days to obtain crude extract
  • Final yield: 39.18 g with a percentage yield of 8.71%

Optimized Extraction from Brazil Nut Cake

For the by-product Brazil nut cake (residue after oil pressing), the optimized extraction conditions were:

  • Using ethanol-water (40:60; v/v) as the extraction solvent
  • Applying 2.5 minutes of homogenization
  • Conducting extraction for 1 hour at 60°C

Extraction of Bound Phenolic Compounds

Bound phenolic compounds, which are attached to cell wall components, require additional extraction steps:

  • Collecting the residue obtained after separating soluble phenolics
  • Isolating bound phenolics according to the procedure described by Krygier et al.
  • Dissolving extracted bound phenolics in methanol
  • Storing at -20°C until analysis

Research indicates that bound phenolics are concentrated in the outermost parts of the seed, with higher levels in the brown skin compared to the kernel or whole nut.

Extract Yield Analysis

Extract yields vary significantly based on the plant part and extraction method:

Table 1: Extract Yields from Different Brazil Nut Components Using Various Solvents

Component and Solvent Yield (g/100 g defatted meal) Total Phenolics Content (mg GAE/g defatted meal)
Kernel - 70% Acetone 15.60 14.73 ± 0.71
Kernel - 80% Ethanol 14.56 13.67 ± 0.44
Kernel - 80% Methanol 12.44 11.99 ± 0.52
Whole Nut - 70% Acetone Not specified 3.12 ± 0.10
Brown Skin - 70% Acetone Not specified 59.10 ± 1.04

GAE: Gallic Acid Equivalents

For the aqueous ethanol extraction method, a yield of 8.71% was reported (39.18 g extract from 450 g flour).

Compositional Analysis of Extracts

Phenolic Compounds Identification

High-performance liquid chromatography (HPLC) analysis has identified several phenolic compounds in Brazil nut extracts:

  • Six phenolic acids: gallic acid, protocatechuic acid, 2,4-dihydroxybenzoic acid, p-hydroxybenzoic acid, p-coumaric acid, and sinapic acid
  • One flavonoid: (+)-catechin

The contents of these phenolic compounds varied from 70.0 to 421 mg/kg in optimized extracts from Brazil nut cake.

More detailed analyses have been conducted using HPLC with photodiode array detection (HPLC-DAD) and electrospray ionization mass spectrometry (HPLC-ESI-MS/MS) to identify both free and bound phenolic compounds.

Nutritional and Mineral Composition

The nutritional composition of Brazil nut extract has been analyzed with particular attention to selenium content:

Table 2: Nutritional and Mineral Composition of Brazil Nut Extract

Nutrient Composition
Protein 18 g/100 g
Fat 10 g/100 g
Carbohydrates 31 g/100 g
Crude fiber 10 g/100 g
Energy value 286 Kcal/100 g
Selenium 0.02 μg/g

Source: Adapted from

The selenium content of the extract was determined to be 4.31 ± 0.24 μg/g, which could provide the daily Recommended Dietary Allowance for selenium for diabetic patients.

Fatty Acid Composition

Chemical analysis confirmed the presence of the following fatty acids in Brazil nut extract:

  • Palmitoleic acid (0.14%)
  • Palmitic acid (21.42%)
  • Linoleic acid (11.02%)
  • Oleic acid (59.97%)
  • Stearic acid (7.44%)

Of these, linoleic acid is particularly associated with reducing adipose tissue mass, making it valuable for nutraceutical applications.

Antioxidant Activity Assessment

DPPH Radical Scavenging Capacity

All three solvent extracts exhibited strong antioxidant activity against DPPH radical in a concentration-dependent manner. The IC50 values (amount of extract required to lower the initial DPPH radical concentration by 50%) were:

  • Methanolic extract: 0.921 ± 0.050 mg/mL
  • Ethanolic extract: 0.904 ± 0.072 mg/mL
  • Acetonic extract: 0.919 ± 0.048 mg/mL

No significant difference was observed between the samples in their DPPH radical scavenging capacity.

Trolox Equivalent Antioxidant Capacity (TEAC)

The total antioxidant activity of soluble phenolics extracts of Brazil nut brown skin was 18.9 times greater than the kernel and 5.2 times greater than the whole nut samples. The TEAC value for soluble phenolics extract of whole Brazil nut was approximately 11.8 μmol of trolox equivalents (TE)/g whole nut.

Oxygen Radical Absorbance Capacity (ORAC)

ORAC assay was conducted using a Fluostar Optima plate reader with fluorescein as the probe and AAPH as the radical generator. This method measures the ability of antioxidants to protect a fluorescent probe from damage by peroxyl radicals.

Comparison of Extraction Methods

Table 3: Comparison of Extraction Methods for Bertholletia excelsa Seeds

Extraction Method Solvent System Conditions Yield Key Advantage
Reflux Extraction 70% acetone 60°C, 40 min 15.60 g/100 g defatted meal Highest phenolic content; effective for condensed tannins
Reflux Extraction 80% ethanol 60°C, 40 min 14.56 g/100 g defatted meal Good balance of yield and safety
Reflux Extraction 80% methanol 60°C, 40 min 12.44 g/100 g defatted meal Effective for certain polar compounds
Aqueous Ethanol 50% ethanol 24h, then concentrated at 50°C for 7 days 8.71% Simple methodology, water-soluble compounds
Maceration Not fully specified Room temperature, extended time ~60% of dry weight Simple technique, minimal equipment
Optimized for Cake Ethanol-water (40:60; v/v) 2.5 min homogenization, 1h at 60°C Not specified Specifically optimized for by-product utilization

Compiled from sources,,, and

Q & A

Q. What standardized methodologies are recommended for extracting bioactive compounds from Bertholletia excelsa seeds?

  • Methodological Answer : Extraction protocols should prioritize solvent polarity and yield optimization. For lipid-soluble compounds (e.g., tocopherols, squalene), Soxhlet extraction using hexane or supercritical CO₂ is common. Aqueous or ethanolic solvents (60–80% ethanol) are suitable for phenolic acids. Fermentation-based methods, as demonstrated in tacrolimus production studies using Streptomyces tsukubaensis, can also be adapted for synergistic metabolite extraction . Key variables include solvent type, temperature (40–60°C), and duration (6–24 hrs). Replication requires strict adherence to seed pretreatment (drying, grinding) and solvent-to-sample ratios (e.g., 10:1 v/w) .

Q. How can researchers validate the phytochemical profile of Bertholletia excelsa seed extract?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR) techniques. For fatty acids, GC-MS with FAME (fatty acid methyl ester) derivatization is standard. Quantify selenium content via ICP-MS due to the seed’s hyperaccumulator properties. Reference databases like PubChem (CAS 160965-04-8) and peer-reviewed spectral libraries ensure accurate compound identification . Include purity assessments (≥95%) for isolated compounds using melting point analysis or HPLC peak integration .

Q. What in vitro assays are suitable for preliminary bioactivity screening of Bertholletia excelsa extracts?

  • Methodological Answer :
  • Antioxidant Activity : DPPH/ABTS radical scavenging assays, FRAP (ferric reducing antioxidant power), with quercetin or Trolox as controls.
  • Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage models (e.g., RAW 264.7).
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values with cisplatin.
    Normalize results to extract concentration (µg/mL) and validate with triplicate runs .

Advanced Research Questions

Q. How can experimental designs address variability in bioactive compound yields across Bertholletia excelsa seed batches?

  • Methodological Answer : Implement a nested factorial design to isolate variables:
  • Fixed Factors : Extraction method, solvent.
  • Random Factors : Geographic origin, harvest season, soil selenium levels.
    Use ANOVA with post-hoc Tukey tests to quantify variance contributions. For selenium, correlate with soil assays via linear regression . Replicate findings across ≥3 independent batches and report coefficients of variation (CV < 15% acceptable) .

Q. What strategies resolve contradictions in reported antioxidant efficacy of Bertholletia excelsa extracts?

  • Methodological Answer : Conduct a systematic review with PRISMA guidelines to assess bias in existing studies. Extract data on assay type (e.g., DPPH vs. ORAC), sample preparation, and positive controls. Perform meta-regression to identify confounding variables (e.g., phenolic vs. selenium contributions). For conflicting in vivo results, prioritize studies with controlled diets and standardized extract doses (e.g., mg/kg body weight) .

Q. How can researchers optimize Bertholletia excelsa extract formulations for enhanced bioavailability in pharmacological studies?

  • Methodological Answer : Use nanoencapsulation (liposomes, PLGA nanoparticles) or emulsion systems (Tween-80, lecithin) to improve hydrophilicity. Assess bioavailability via Caco-2 cell monolayers for intestinal absorption or in vivo pharmacokinetics (AUC₀–₂₄). Compare with bioavailability enhancers like piperine. Stability testing under accelerated conditions (40°C/75% RH for 6 months) ensures formulation robustness .

Key Challenges and Recommendations

  • Reproducibility : Document seed provenance, storage conditions (−20°C for lipids), and solvent purity (HPLC-grade) .
  • Ethical Sourcing : Partner with local communities for sustainable harvesting and cite compliance with Nagoya Protocol .
  • Data Transparency : Deposit raw chromatograms, spectral data, and negative results in repositories like Zenodo or Figshare .

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